molecular formula C19H18N2O B050442 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- CAS No. 124392-83-2

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-

Cat. No. B050442
M. Wt: 290.4 g/mol
InChI Key: WMMDTFLRSMNFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-, commonly known as BDPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

BDPP exerts its therapeutic effects by modulating various cellular pathways. BDPP has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. BDPP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, BDPP has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.

Biochemical And Physiological Effects

BDPP has been shown to have various biochemical and physiological effects. BDPP has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BDPP has also been shown to increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). In addition, BDPP has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.

Advantages And Limitations For Lab Experiments

BDPP has several advantages for lab experiments, including its high purity and stability. BDPP is also readily available and can be synthesized using various methods. However, BDPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

BDPP has significant potential for the development of novel therapeutics for various diseases. Future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets. In addition, the development of BDPP derivatives with improved solubility and bioavailability should be explored. Furthermore, the potential of BDPP as a drug delivery system should be investigated. Finally, the safety and efficacy of BDPP in preclinical and clinical studies should be evaluated.
Conclusion
BDPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BDPP has significant potential for the development of novel therapeutics for various diseases, and future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets.

Synthesis Methods

BDPP can be synthesized using various methods, including the reaction of 4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-ol with hydrazine hydrate and acetic acid. The reaction yields BDPP in good yield and purity. Other methods of synthesis include the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetonitrile with hydrazine hydrate and acetic acid and the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetic acid with thionyl chloride and hydrazine hydrate.

Scientific Research Applications

BDPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BDPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BDPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

124392-83-2

Product Name

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21)

InChI Key

WMMDTFLRSMNFAH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4

Other CAS RN

124392-83-2

synonyms

4,5-Dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepino(5,4-c)pyrazole

Origin of Product

United States

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